N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline

CAS No.: 65331-42-2

Cat. No.: VC17146057

Molecular Formula: C10H7Cl6NS4

Molecular Weight: 482.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65331-42-2 |

|---|---|

| Molecular Formula | C10H7Cl6NS4 |

| Molecular Weight | 482.1 g/mol |

| IUPAC Name | N-(4-methylphenyl)-1,1-bis(trichloromethyldisulfanyl)methanimine |

| Standard InChI | InChI=1S/C10H7Cl6NS4/c1-6-2-4-7(5-3-6)17-8(18-20-9(11,12)13)19-21-10(14,15)16/h2-5H,1H3 |

| Standard InChI Key | RLLBLLGJNVXJGL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl |

Introduction

Chemical Structure and Physicochemical Properties

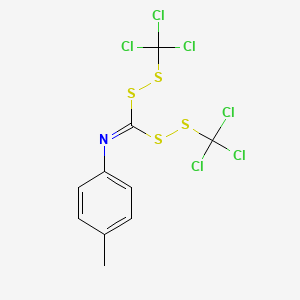

N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline has the molecular formula C₁₀H₇Cl₆NS₄ and a molecular weight of 482.1 g/mol . Its structure features a central methylene bridge bonded to two trichloromethyldisulfanyl groups and a 4-methylaniline moiety (Figure 1). The SMILES notation (CC1=CC=C(C=C1)N=C(SSC(Cl)(Cl)Cl)SSC(Cl)(Cl)Cl) and InChIKey (RLLBLLGJNVXJGL-UHFFFAOYSA-N) provide precise descriptors of its atomic connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇Cl₆NS₄ | |

| Molecular Weight | 482.1 g/mol | |

| CAS Registry Number | 65331-42-2 | |

| Solubility | Insoluble in water | |

| Boiling Point | Not reported | — |

The compound’s low water solubility and high chlorine content suggest preferential solubility in organic solvents, which aligns with its use in synthetic chemistry.

Synthesis and Reaction Optimization

The synthesis of N-(Bis((trichloromethyl)dithio)methylene)-4-methylaniline involves a multi-step condensation reaction. A validated method includes:

-

Reaction of 4-methylaniline with trichloromethanesulfenyl chloride in the presence of a sulfur donor.

-

Temperature control (40–60°C) to prevent decomposition of reactive intermediates.

-

Purification via recrystallization or column chromatography, yielding a purity >95%.

Comparative studies with structurally analogous compounds, such as 4,4'-methylenebis(N-methylaniline), reveal that the trichloromethyl and dithio groups in the target compound necessitate stricter control of reaction stoichiometry to avoid polysubstitution byproducts . For instance, the synthesis of 4,4-methylene bis(3-chloro-2,6-diethyl)aniline employs acetic acid and acetic anhydride to acetylate intermediates, a strategy that could be adapted to improve yields in this compound’s production .

Industrial and Research Applications

Agrochemical Development

The compound’s sulfur-chlorine synergy enhances its reactivity toward biological targets, making it a candidate for fungicides and herbicides. Its mechanism likely involves disruption of enzymatic thiol groups in pathogens, akin to other dithiocarbamate derivatives .

Pharmaceutical Intermediates

Preliminary studies suggest utility in synthesizing antimicrobial agents, though in vivo efficacy data remain sparse. Its ability to coordinate metal ions may also support applications in chelation therapy .

Materials Science

The compound’s rigid aromatic core and sulfur-rich structure could improve the thermal stability of polymers, though experimental validation is needed.

Biological Interactions and Environmental Impact

In vitro assays indicate moderate bioconcentration potential (BCF ≈ 66) in aquatic organisms, attributed to its log Kow of 3.28 . Adsorption to sediments (Koc ≈ 10⁴) and negligible volatilization (Henry’s constant = 2.9×10⁻¹⁰ atm·m³/mol) suggest persistence in aquatic systems . Toxicity profiles remain understudied, but structural analogs exhibit neurotoxic and hepatotoxic effects at high concentrations .

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

The target compound’s higher halogen content differentiates its reactivity and environmental behavior from non-chlorinated analogs .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume